2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
Description
2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a complex organic compound that incorporates a benzothiazole core, a piperazine ring, and a dichlorothiophene moiety
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FN3OS2/c17-12-8-9(14(18)25-12)15(23)21-4-6-22(7-5-21)16-20-13-10(19)2-1-3-11(13)24-16/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFTULUNXKZDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions.
Incorporation of the Dichlorothiophene Moiety: The dichlorothiophene moiety is introduced via acylation reactions using 2,5-dichlorothiophene-3-carbonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the dichlorothiophene moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidation of the sulfur atom can lead to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohols.
Substitution: Substitution reactions can introduce various functional groups into the piperazine ring.
Scientific Research Applications
2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially offering therapeutic benefits in conditions such as depression or anxiety.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-6-methanesulfonyl-1,3-benzothiazole
- 1-[(2,5-dichloro-3-thienyl)sulfonyl]-N-(6-nitro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Uniqueness
2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. This fluorine atom can enhance the compound’s ability to interact with biological targets and improve its metabolic stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
